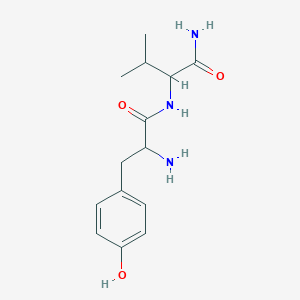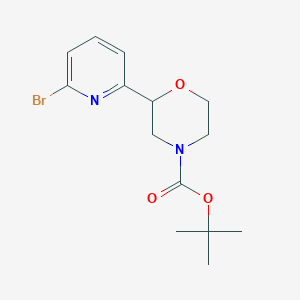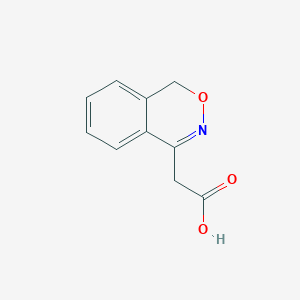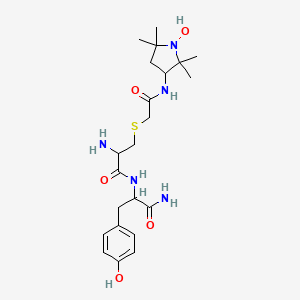![molecular formula C17H28N4OS B12295106 [(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)
[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-1-(5-amino-2-octoxyphényl)éthylidèneamino]thiourée est un composé organique synthétique connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par la présence d'un groupe amino, d'un groupe octoxy et d'un groupe thiourée, qui contribuent à son comportement chimique distinctif.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la [(E)-1-(5-amino-2-octoxyphényl)éthylidèneamino]thiourée implique généralement un processus en plusieurs étapes. Une méthode courante comprend la condensation de la 5-amino-2-octoxybenzaldéhyde avec l'éthylidèneamine, suivie de la réaction avec la thiourée. Les conditions de réaction nécessitent souvent un environnement à température contrôlée et l'utilisation de solvants tels que l'éthanol ou le méthanol pour faciliter la réaction.
Méthodes de production industrielle
Dans un contexte industriel, la production de [(E)-1-(5-amino-2-octoxyphényl)éthylidèneamino]thiourée peut impliquer des réacteurs en batch à grande échelle où les réactifs sont combinés dans des conditions optimisées afin de maximiser le rendement et la pureté. Le processus peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour garantir que le produit final répond aux spécifications souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
[(E)-1-(5-amino-2-octoxyphényl)éthylidèneamino]thiourée peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thiourée en thiols ou en amines.
Substitution : Les groupes amino et octoxy peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium sont couramment utilisés dans des conditions acides ou basiques.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles tels que les halogénures ou les alcoolates peuvent être utilisés en présence de catalyseurs ou dans des conditions de reflux.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et amines.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
[(E)-1-(5-amino-2-octoxyphényl)éthylidèneamino]thiourée a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel comme inhibiteur enzymatique ou comme ligand pour des études de liaison aux protéines.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de la [(E)-1-(5-amino-2-octoxyphényl)éthylidèneamino]thiourée implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le composé peut se lier aux sites actifs ou aux sites allostériques, conduisant à l'inhibition ou à la modulation de l'activité de la cible. Les voies impliquées peuvent inclure la transduction du signal, les processus métaboliques ou la régulation de l'expression des gènes.
Mécanisme D'action
The mechanism of action of [(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
[(Z)-1-(5-amino-2-octoxyphényl)éthylidèneamino]thiourée : Un isomère géométrique avec des propriétés similaires mais un arrangement spatial différent.
Acétophénone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone : Un composé structurellement apparenté avec un groupe thiosemicarbazone au lieu de thiourée.
Unicité
[(E)-1-(5-amino-2-octoxyphényl)éthylidèneamino]thiourée est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes.
Propriétés
Formule moléculaire |
C17H28N4OS |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C17H28N4OS/c1-3-4-5-6-7-8-11-22-16-10-9-14(18)12-15(16)13(2)20-21-17(19)23/h9-10,12H,3-8,11,18H2,1-2H3,(H3,19,21,23)/b20-13+ |
Clé InChI |
MAGLAWWHGUHGCI-DEDYPNTBSA-N |
SMILES isomérique |
CCCCCCCCOC1=C(C=C(C=C1)N)/C(=N/NC(=S)N)/C |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=NNC(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate](/img/structure/B12295024.png)
![3',6'-Dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;thiocyanate](/img/structure/B12295025.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B12295028.png)
![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12295034.png)

![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)



![2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-](/img/structure/B12295085.png)




